2-O-(4-Iodobenzyl)glucose

Lipophilicity Biodistribution Radiotracer Design

2-O-(4-Iodobenzyl)glucose (2-IBG) is a chemically modified D-glucose analog in which a 4-iodobenzyl group is attached to the 2-hydroxy position. This substitution confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted glucose.

Molecular Formula C13H17IO6
Molecular Weight 394.17 g/mol
CAS No. 108736-66-9
Cat. No. B010669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-(4-Iodobenzyl)glucose
CAS108736-66-9
Synonyms2-IBG
2-O-(4-iodobenzyl)glucose
Molecular FormulaC13H17IO6
Molecular Weight394.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I
InChIInChI=1S/C13H17IO6/c14-9-3-1-8(2-4-9)7-20-11(6-16)13(19)12(18)10(17)5-15/h1-4,6,10-13,15,17-19H,5,7H2/t10-,11+,12-,13-/m1/s1/i14-2
InChIKeyKLIHZNHQGXMTIA-VRTWZNOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-O-(4-Iodobenzyl)glucose (CAS 108736-66-9): A Radioiodinatable Glucose Analog for Transport Studies


2-O-(4-Iodobenzyl)glucose (2-IBG) is a chemically modified D-glucose analog in which a 4-iodobenzyl group is attached to the 2-hydroxy position [1]. This substitution confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted glucose [2]. The compound has been primarily explored as a precursor for the preparation of radioiodinated glucose derivatives, such as [¹²⁵I]IBG, for use in Single Photon Emission Computed Tomography (SPECT) imaging and in vitro glucose transport studies [1]. Its design addresses the need for stable, readily radioiodinatable probes to investigate glucose utilization and transporter activity [1].

Why 2-O-(4-Iodobenzyl)glucose Cannot Be Replaced by Common Benzyl-Protected Glucose Analogs


The specific para-iodine substitution on the benzyl group of 2-O-(4-Iodobenzyl)glucose is critical for its utility as a radiotracer precursor. Unlike non-halogenated benzyl glucosides such as 2-O-benzyl-D-glucose, the iodine atom enables direct radioiodination via isotopic exchange, yielding [¹²³I]IBG or [¹²⁵I]IBG for SPECT imaging [1]. Furthermore, the position of the iodine atom (para- vs. ortho- or meta-) significantly influences the compound's lipophilicity and subsequent biodistribution, as demonstrated by comparative studies [2]. Therefore, substituting 2-O-(4-Iodobenzyl)glucose with a structurally similar but non-iodinated or differently iodinated analog would compromise or completely eliminate its radioimaging capabilities and alter its pharmacokinetic profile, making it unsuitable for the intended research applications [1] [2].

Quantitative Differentiation of 2-O-(4-Iodobenzyl)glucose from Close Analogs: A Data-Driven Selection Guide


Para-Iodobenzyl Substitution Enhances Lipophilicity Relative to Ortho-Isomer

The octanol:water partition coefficient of 2-O-(4-iodobenzyl)glucose (para-IBG) was measured and found to be significantly higher than that of its ortho-substituted isomer (ortho-IBG) [1]. This indicates greater lipophilicity for the para-isomer, a property that directly influences its ability to cross biological membranes and its in vivo tissue distribution [1].

Lipophilicity Biodistribution Radiotracer Design

Radioiodination Capability Enables SPECT Imaging, Absent in Non-Halogenated Analogs

2-O-(4-Iodobenzyl)glucose was successfully radioiodinated with ¹²⁵I via a simple isotopic exchange reaction, yielding [¹²⁵I]IBG with high radiochemical purity and yield without requiring further purification [1]. This is a key differentiator from non-iodinated benzyl glucosides, such as 2-O-benzyl-D-glucose, which cannot be directly labeled with radioiodine for imaging applications [1].

Radioiodination SPECT Imaging Molecular Probe

Computed LogP Indicates Enhanced Lipophilicity Over Native D-Glucose

The calculated partition coefficient (XlogP) for 2-O-(4-Iodobenzyl)glucose is 1.0 . This is substantially higher than the reported experimental logP for D-glucose, which is approximately -3.3 [1]. The increase in lipophilicity suggests improved passive membrane permeability compared to native glucose, a factor relevant to its biodistribution as a radiotracer.

Lipophilicity Membrane Permeability Physicochemical Property

Brain Uptake of [¹²⁵I]IBG is Glucose-Carrier Mediated

In vivo studies in mice demonstrated that the brain uptake of [¹²⁵I]IBG was inhibited in the presence of unlabeled D-glucose [1]. This observation provides evidence that the transport of [¹²⁵I]IBG across the blood-brain barrier is mediated by the same glucose carrier system as native glucose, confirming its utility as a tracer for glucose transport processes [1].

Blood-Brain Barrier Glucose Transporter Biodistribution

Efficient and Facile Radioiodination Protocol Demonstrated for [¹²⁵I]IBG

The synthesis of the radioiodinated analog [¹²⁵I]IBG from 2-O-(4-iodobenzyl)glucose was achieved through a straightforward radioisotopic exchange reaction. The process yielded [¹²⁵I]IBG with high radiochemical purity and a high radiochemical yield, eliminating the need for post-labeling purification steps [1]. This contrasts with more complex radiolabeling procedures required for other glucose analogs that lack a stable iodine handle.

Radiochemical Yield Radiosynthesis Process Efficiency

Key Application Scenarios Where 2-O-(4-Iodobenzyl)glucose is the Preferred Choice


Preparation of [¹²³I]IBG or [¹²⁵I]IBG as a SPECT Tracer for In Vivo Glucose Transport Imaging

Researchers aiming to study glucose transport dynamics or regional cerebral glucose utilization using SPECT can use 2-O-(4-iodobenzyl)glucose as a direct precursor for [¹²³I]IBG or [¹²⁵I]IBG. As demonstrated, the compound undergoes efficient radioiodination via isotopic exchange to yield the radiotracer in high radiochemical purity without purification [1]. This application is not feasible with non-halogenated benzyl glucosides [1].

Studies Investigating the Impact of Lipophilicity on Glucose Analog Biodistribution

For experiments designed to correlate molecular lipophilicity with tissue uptake and pharmacokinetics of glucose analogs, 2-O-(4-iodobenzyl)glucose offers a well-characterized profile. Comparative studies have established that its para-iodine substitution results in greater lipophilicity than the ortho-isomer [1], and its computed logP (XlogP = 1.0) is significantly higher than that of native glucose (logP ≈ -3.3) [2]. This makes it a valuable model compound for structure-distribution relationship investigations.

In Vitro and In Vivo Assays for Glucose Transporter Activity (GLUT/SGLT) in the CNS

Investigators requiring a radioiodinated probe to assess glucose transporter function at the blood-brain barrier should consider 2-O-(4-iodobenzyl)glucose. In vivo evidence confirms that brain uptake of [¹²⁵I]IBG is inhibited by D-glucose, implicating a glucose-carrier mediated transport mechanism [1]. This functional validation supports its use over uncharacterized or non-specific radioanalogs for central nervous system transport studies.

Benchmarking of New Glucose-Based Imaging Agents Against a Structurally Defined Iodinated Standard

In the development and validation of novel glucose-based radiotracers or transporter inhibitors, 2-O-(4-iodobenzyl)glucose can serve as a well-defined reference compound. Its established synthetic route [1], documented lipophilic properties [1] , and known transport mechanism [1] provide a robust comparative baseline for evaluating the performance and characteristics of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-O-(4-Iodobenzyl)glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.